molecular formula C17H19NO4S B5838115 Ethyl 3-[(4-ethylphenyl)sulfonylamino]benzoate

Ethyl 3-[(4-ethylphenyl)sulfonylamino]benzoate

Cat. No.: B5838115
M. Wt: 333.4 g/mol
InChI Key: QASBOMRRVZNIEZ-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-ethylphenyl)sulfonylamino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a sulfonylamino group linked to a 4-ethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-ethylphenyl)sulfonylamino]benzoate typically involves a multi-step process. One common method is the reaction of 3-aminobenzoic acid with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-ethylphenyl)sulfonylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonylamino group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Ethyl 3-[(4-ethylphenyl)sulfonylamino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-ethylphenyl)sulfonylamino]benzoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 3-[(4-ethylphenyl)sulfonylamino]benzoate can be compared with other similar compounds such as:

  • Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate
  • Ethyl 3-[(4-chlorophenyl)sulfonylamino]benzoate
  • Ethyl 3-[(4-methoxyphenyl)sulfonylamino]benzoate

Uniqueness

The presence of the 4-ethylphenyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

ethyl 3-[(4-ethylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-3-13-8-10-16(11-9-13)23(20,21)18-15-7-5-6-14(12-15)17(19)22-4-2/h5-12,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASBOMRRVZNIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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